Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Overview
Description
Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom, a 4-methylbenzoyl group at the 5-position, and an acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the substituents. The general steps are as follows:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Methyl Group: The nitrogen atom of the pyrrole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The 5-position of the pyrrole ring is acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The 2-position of the pyrrole ring is esterified with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in inflammation, and various receptors in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate
- Methyl 1-methyl-5-(4-fluorobenzoyl)-1H-pyrrole-2-acetate
- Methyl 1-methyl-5-(4-methoxybenzoyl)-1H-pyrrole-2-acetate
Uniqueness
Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
methyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXINSDWVSIFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186989 | |
Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-52-7 | |
Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33369-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tolmetin methyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY6FVJ9SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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